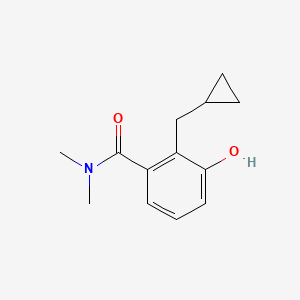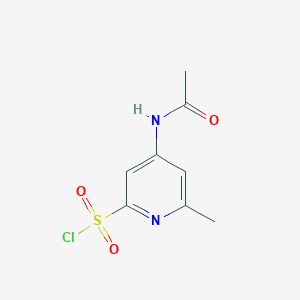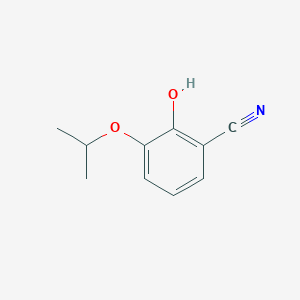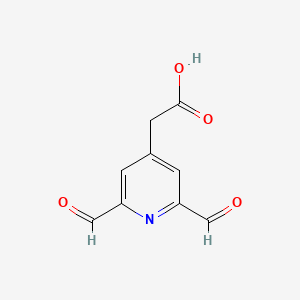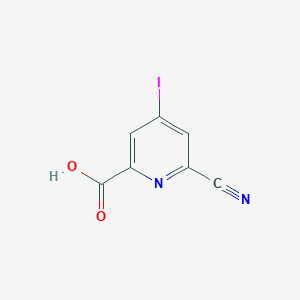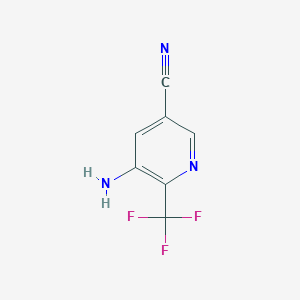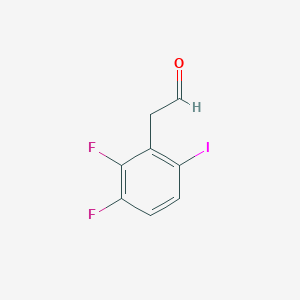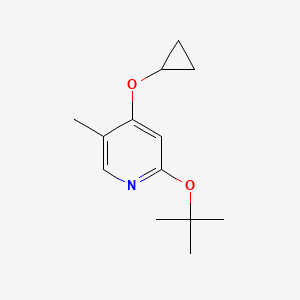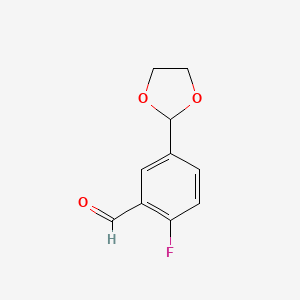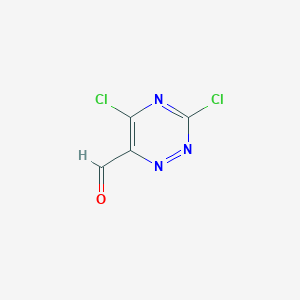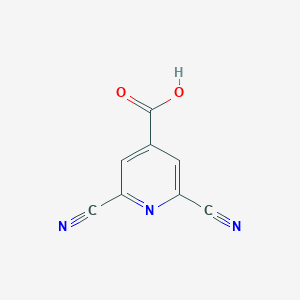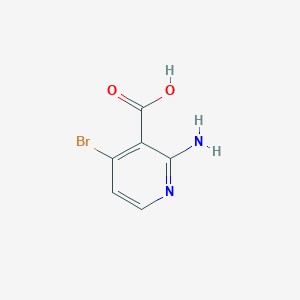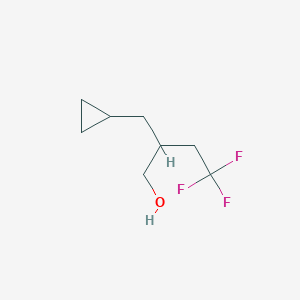
2-(Cyclopropylmethyl)-4,4,4-trifluorobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylmethyl)-4,4,4-trifluorobutan-1-ol is an organic compound characterized by the presence of a cyclopropylmethyl group and a trifluorobutanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)-4,4,4-trifluorobutan-1-ol typically involves the reaction of cyclopropylmethyl bromide with 4,4,4-trifluorobutan-1-ol in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or nickel can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethyl)-4,4,4-trifluorobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopropylmethyl-4,4,4-trifluorobutanone.
Reduction: Formation of cyclopropylmethyl-4,4,4-trifluorobutane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(Cyclopropylmethyl)-4,4,4-trifluorobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethyl)-4,4,4-trifluorobutan-1-ol involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropylmethanol
- 4,4,4-Trifluorobutan-1-ol
- Cyclopropylmethyl bromide
Uniqueness
2-(Cyclopropylmethyl)-4,4,4-trifluorobutan-1-ol is unique due to the combination of the cyclopropylmethyl and trifluorobutanol moieties, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C8H13F3O |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)-4,4,4-trifluorobutan-1-ol |
InChI |
InChI=1S/C8H13F3O/c9-8(10,11)4-7(5-12)3-6-1-2-6/h6-7,12H,1-5H2 |
InChI Key |
AITCOIURWYQPHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(CC(F)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


